4-(2,2,2-Trifluoroethyl)aniline
Overview
Description
The compound 4-(2,2,2-Trifluoroethyl)aniline is a fluorinated aniline derivative that has garnered interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoroethyl group in the para position relative to the amino group is expected to influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of fluorinated anilines, including those with trifluoroethyl groups, has been explored through various methods. For instance, a multigram scale synthesis of C-(2,2,2-trifluoroethyl)anilines was achieved from nitrophenylacetic acids, which were first converted into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to the corresponding anilines . Other methods include the visible-light-promoted radical trifluoromethylation of free anilines using Togni
Scientific Research Applications
Silver(I)-Catalyzed N-Trifluoroethylation of Anilines
A study describes a method for the straightforward N-trifluoroethylation of anilines, using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane. This reaction is important for functionalizing anilines in a specific manner, suggesting potential applications in synthetic chemistry (Luo et al., 2015).
Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines
Research on the synthesis of isomeric C-(2,2,2-trifluoroethyl)aniline indicates its applicability in creating specific aniline derivatives, which can be used in various chemical processes (Trofymchuk et al., 2012).
Development of Nonlinear Optical Materials
A study on vibrational analysis of derivatives of aniline, including 4-chloro-3-(trifluoromethyl)aniline and similar compounds, provides insights into their potential as nonlinear optical (NLO) materials. This suggests applications in areas like photonics and optoelectronics (Revathi et al., 2017).
Poly(aniline) in Sensor Applications
Poly(aniline), a polymer related to aniline chemistry, is extensively studied for sensor applications. Its unique redox chemistry and pH-dependent properties make it suitable for creating various types of sensors (Shoji & Freund, 2001).
Iron Porphyrin-Catalyzed N-Trifluoroethylation
Iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride in aqueous solution is another significant application. This process is important for the preparation of N-trifluoroethylated anilines, which have potential uses in synthetic chemistry (Ren et al., 2021).
Safety And Hazards
The compound “4-(2,2,2-Trifluoroethyl)aniline” is considered hazardous. It has the signal word ‘Warning’ and the hazard statements H302-H319 . The precautionary statements include P305+P351+P338 .
Relevant Papers
There are several papers related to “4-(2,2,2-Trifluoroethyl)aniline” and similar compounds . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKOEVEKVKJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564544 | |
Record name | 4-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)aniline | |
CAS RN |
131395-17-0 | |
Record name | 4-(2,2,2-Trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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